3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Description
3-(4-Chlorophenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15ClN4O2 and its molecular weight is 366.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide is SIRT2 . SIRT2 is a member of the sirtuin family of proteins, which are involved in various cellular processes including aging, transcription, apoptosis, inflammation, and stress resistance .
Mode of Action
2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide inhibits SIRT2 activity by targeting the SIRT2 nicotinamide binding site . This interaction leads to an increase in acetylated tubulin, indicating a decrease in SIRT2 activity .
Biochemical Pathways
The inhibition of SIRT2 by 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide affects various biochemical pathways. For instance, it has been shown to rescue neuronal dysfunction in two in vivo models of Huntington’s Disease . It also correlates with the negative regulation of sterol biosynthesis .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of 2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide’s action include an increase in acetylated tubulin , recovery of neuronal toxicity , and negative regulation of sterol biosynthesis .
Action Environment
It is stable under normal storage conditions (2-8°c) and is shipped at ambient temperature
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3,4-dimethylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2/c1-11-3-4-14(9-12(11)2)19-23-22-17(25-19)10-16-21-18(24-26-16)13-5-7-15(20)8-6-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXXACYITBZRAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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